KW-2449

Catalog No.
S730000
CAS No.
841258-76-2
M.F
C20H20N4O
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
KW-2449

CAS Number

841258-76-2

Product Name

KW-2449

IUPAC Name

[4-[(E)-2-(1H-indazol-3-yl)ethenyl]phenyl]-piperazin-1-ylmethanone

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C20H20N4O/c25-20(24-13-11-21-12-14-24)16-8-5-15(6-9-16)7-10-19-17-3-1-2-4-18(17)22-23-19/h1-10,21H,11-14H2,(H,22,23)/b10-7+

InChI Key

YYLKKYCXAOBSRM-JXMROGBWSA-N

SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43

Synonyms

KW 2449, KW-2449, KW2449

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)C=CC3=NNC4=CC=CC=C43

Isomeric SMILES

C1CN(CCN1)C(=O)C2=CC=C(C=C2)/C=C/C3=NNC4=CC=CC=C43

Description

The exact mass of the compound (E)-(4-(2-(1H-indazol-3-yl)vinyl)phenyl)(piperazin-1-yl)methanone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of indazoles in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

KW-2449 is a novel small molecule that functions as a multitargeted kinase inhibitor, primarily known for its action against FMS-related tyrosine kinase 3 (FLT3) and other kinases such as Abelson tyrosine-protein kinase 1 (ABL) and Aurora kinase. It has gained attention in the field of oncology, particularly for its potential therapeutic applications in acute myeloid leukemia, where FLT3 mutations are prevalent. The compound has a chemical structure that allows it to effectively inhibit the autophosphorylation of FLT3, which is crucial for its activity in cancer cell proliferation and survival .

That typically include the formation of key intermediates followed by coupling reactions to yield the final product. While specific proprietary methods may vary among manufacturers, general synthetic routes often involve:

  • Formation of Intermediate Compounds: Initial steps may include the synthesis of aromatic amines or other functionalized precursors.
  • Coupling Reactions: These intermediates are then coupled with other reagents under controlled conditions to form the core structure of KW-2449.
  • Purification: The final compound is purified using techniques such as chromatography to achieve high purity levels necessary for pharmacological testing.

Due to its complexity, detailed synthetic pathways are often proprietary and not fully disclosed in public literature .

KW-2449 exhibits potent biological activity as a cytotoxic agent against leukemia cells with FLT3 mutations. In vitro studies have shown that it effectively induces apoptosis in these cells by inhibiting FLT3 kinase activity. This inhibition results in a decrease in cell proliferation and an increase in cell death rates. Clinical trials have confirmed its ability to transiently reduce peripheral blast counts in patients with acute myeloid leukemia, although sustained inhibition of FLT3 remains a challenge .

KW-2449's primary application lies within oncology, particularly for treating acute myeloid leukemia characterized by FLT3 mutations. Its ability to inhibit multiple kinases makes it a candidate for combination therapies aimed at enhancing treatment efficacy and overcoming resistance seen with single-agent therapies. Additionally, ongoing research is exploring its potential applications in other malignancies where similar signaling pathways are implicated .

Interaction studies involving KW-2449 have focused on its pharmacodynamics and pharmacokinetics, particularly how it interacts with FLT3 and other kinases. Research indicates that while KW-2449 effectively inhibits FLT3 autophosphorylation, achieving sustained inhibition remains difficult due to rapid drug metabolism and clearance. Studies have also explored potential drug-drug interactions that could affect its efficacy when combined with other treatments .

KW-2449 shares similarities with several other multitargeted kinase inhibitors used in oncology. Below is a comparison highlighting its uniqueness:

Compound NameTarget KinasesUnique Features
KW-2449FLT3, ABL, Aurora KinaseMultitargeted action; effective against FLT3/ITD mutations
MidostaurinFLT3, KITApproved for clinical use; primarily targets FLT3
GilteritinibFLT3Selective inhibitor; used in relapsed/refractory AML
SorafenibBRAF, VEGFRBroad-spectrum kinase inhibitor; used in solid tumors
PonatinibBCR-ABLEffective against T315I mutation; highly selective

KW-2449's multitargeted approach allows it to address multiple pathways involved in cancer progression, distinguishing it from more selective inhibitors like gilteritinib or ponatinib which focus on specific mutations or kinases .

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

332.16371127 g/mol

Monoisotopic Mass

332.16371127 g/mol

Heavy Atom Count

25

UNII

2D9N67F58G

Other CAS

1000669-72-6

Wikipedia

KW 2449

Dates

Modify: 2023-07-20

Explore Compound Types